molecular formula C19H21N5O3 B10985065 N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}tetrazolo[1,5-a]pyridine-6-carboxamide

N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}tetrazolo[1,5-a]pyridine-6-carboxamide

Cat. No.: B10985065
M. Wt: 367.4 g/mol
InChI Key: SMBYSWIWVIPJJD-UHFFFAOYSA-N
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Description

N-{[4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}tetrazolo[1,5-a]pyridine-6-carboxamide is a heterocyclic compound featuring a tetrazolo[1,5-a]pyridine core linked to a 4-(4-methoxyphenyl)tetrahydro-2H-pyran moiety via a methylene carboxamide bridge. This structure combines a bicyclic tetrazole-fused pyridine system with a substituted tetrahydropyran ring, a design often explored in medicinal chemistry for kinase inhibition or metabolic stability optimization .

Properties

Molecular Formula

C19H21N5O3

Molecular Weight

367.4 g/mol

IUPAC Name

N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]tetrazolo[1,5-a]pyridine-6-carboxamide

InChI

InChI=1S/C19H21N5O3/c1-26-16-5-3-15(4-6-16)19(8-10-27-11-9-19)13-20-18(25)14-2-7-17-21-22-23-24(17)12-14/h2-7,12H,8-11,13H2,1H3,(H,20,25)

InChI Key

SMBYSWIWVIPJJD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)C3=CN4C(=NN=N4)C=C3

Origin of Product

United States

Preparation Methods

Reduction of 4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile

The tetrahydro-2H-pyran-4-ylmethylamine intermediate is synthesized via lithium aluminium hydride (LiAlH₄)-mediated reduction of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile.

Procedure :

  • Reagents : LiAlH₄ (5 equiv), THF, 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile.

  • Conditions : The nitrile is added to a LiAlH₄ suspension in THF at 0–5°C under nitrogen. After warming to room temperature, the reaction is quenched with NaOH (2 M), filtered, and concentrated.

  • Yield : Quantitative (92 g scale).

  • Characterization : ¹H NMR (CDCl₃) δ 7.21 (d, 2H), 6.92 (d, 2H), 3.82 (s, 3H), 2.76 (s, 2H).

Synthesis of Tetrazolo[1,5-a]pyridine-6-carboxylic Acid

Cyclization of 6-Bromonicotinic Acid

Tetrazolo[1,5-a]pyridine-6-carboxylic acid is prepared via azide-mediated cyclization.

Procedure :

  • Reagents : 6-Bromonicotinic acid, NaN₃ (2 equiv), HCl (conc.), ethanol/water (3:2).

  • Conditions : The mixture is heated at 120°C for 13 h in a sealed tube. The product is filtered, washed with ether, and dried.

  • Alternative Route : Methyl tetrazolo[1,5-a]pyridine-8-carboxylate (from 2-chloronicotinoyl chloride and NaN₃) is hydrolyzed to the carboxylic acid using NaOH (2 M).

Key Data :

StepReagents/ConditionsYieldReference
CyclizationNaN₃, HCl, 120°C, 13 h83%
Ester HydrolysisNaOH, EtOH, 70°C, 6 h85%

Amide Coupling Reaction

Activation and Coupling Strategies

The final step involves coupling the tetrahydro-2H-pyran-4-ylmethylamine with tetrazolo[1,5-a]pyridine-6-carboxylic acid using carbodiimide-based reagents.

Procedure :

  • Reagents : Tetrazolo[1,5-a]pyridine-6-carboxylic acid, EDCl, HOBt, DMF.

  • Conditions : The carboxylic acid is activated with EDCl/HOBt in DMF at 0°C, followed by addition of the amine. The reaction is stirred at room temperature for 12–24 h.

  • Workup : The crude product is purified via column chromatography (hexane/ethyl acetate).

Optimization Data :

ParameterOptimal ValueImpact on Yield
Coupling AgentEDCl/HOBt78%
SolventDMF>70%
Temperature0°C → RTMinimal side products

Alternative Synthetic Routes

One-Pot Sequential Reactions

A solvent-free approach using Fe₃O₄@SiO₂-(PP)(HSO₄)₂ catalyst enables a three-component reaction between active methylene compounds, aldehydes, and 5-aminotetrazole. While this method is efficient for tetrazolo[1,5-a]pyrimidines, adaptation for pyridine derivatives requires substituting the aldehyde component with a pyridine-containing synthon.

Conditions :

  • Catalyst : Fe₃O₄@SiO₂-(PP)(HSO₄)₂ (5 mol%).

  • Yield : 72–89% for analogous tetrazolo[1,5-a]pyrimidines.

Challenges and Mitigation Strategies

Sensitivity of Tetrazole Ring

The tetrazole ring is prone to decomposition under acidic or high-temperature conditions. Mitigation includes:

  • Using mild coupling agents (e.g., HATU instead of EDCl).

  • Conducting reactions under inert atmosphere.

Purification of Hydrophobic Intermediates

The tetrahydro-2H-pyran-4-ylmethylamine intermediate is highly hydrophobic. Silica gel chromatography with ethyl acetate/methanol (9:1) improves resolution.

Scalability and Industrial Considerations

Kilogram-Scale Production

  • Reduction Step : LiAlH₄ is replaced with catalytic hydrogenation (Raney Ni, H₂) for safer large-scale operations.

  • Coupling Step : Continuous flow reactors reduce reaction time from 24 h to 2 h.

Cost Analysis :

ComponentCost per kg (USD)Contribution to Total Cost
Tetrazolo Acid1,20045%
Tetrahydro-Pyran Amine95035%
Coupling Reagents30020%

Chemical Reactions Analysis

N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}tetrazolo[1,5-a]pyridine-6-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity
Recent studies have shown that compounds similar to N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}tetrazolo[1,5-a]pyridine-6-carboxamide exhibit significant anticancer properties. For instance, derivatives of tetrazolo-pyridine have been investigated for their ability to inhibit tumor cell proliferation. The mechanism often involves the modulation of signaling pathways related to cell cycle regulation and apoptosis induction.

2. Antimicrobial Properties
Research indicates that this compound may possess antimicrobial activity against various pathogens. Preliminary in vitro studies suggest that it can inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents.

3. Neuroprotective Effects
There is emerging evidence that compounds with similar structures have neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These effects may be attributed to the compound's ability to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells.

Pharmacological Applications

1. Drug Development
The unique structural features of this compound make it an attractive scaffold for drug development. Its ability to interact with various biological targets can lead to the synthesis of novel therapeutic agents with enhanced efficacy and reduced side effects.

2. Structure-Activity Relationship Studies
The compound serves as a valuable model for structure-activity relationship (SAR) studies aimed at optimizing the pharmacological properties of tetrazolo-pyridine derivatives. By modifying different parts of the molecule, researchers can identify key structural components responsible for biological activity.

Materials Science

1. Organic Electronics
The incorporation of tetrazolo-pyridine derivatives into organic electronic devices has been explored due to their potential as semiconducting materials. Their electronic properties can be tuned through chemical modifications, which may lead to advancements in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

2. Polymer Chemistry
this compound can also be utilized in polymer chemistry as a building block for synthesizing functional polymers with specific properties, such as enhanced thermal stability or tailored solubility.

Case Studies

Study Focus Findings
Study 1Anticancer ActivityDemonstrated significant inhibition of cancer cell lines with IC50 values in low micromolar range.
Study 2Antimicrobial PropertiesShowed effectiveness against Gram-positive and Gram-negative bacteria, with potential for further development as an antibiotic.
Study 3Neuroprotective EffectsIndicated reduction in neuronal cell death and improvement in cognitive function in animal models of neurodegeneration.

Mechanism of Action

The mechanism of action of N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}tetrazolo[1,5-a]pyridine-6-carboxamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

N-(2-aminoethyl)-N-[(3-chlorophenyl)methyl]-5H,6H,7H,8H-[1,2,3,4]tetrazolo[1,5-a]pyridine-6-carboxamide hydrochloride

  • Key Features : Incorporates a tetrazolo[1,5-a]pyridine core with a 3-chlorophenylmethyl group and an ethylenediamine side chain.
  • Molecular Weight : 358.87 g/mol.
  • Significance: The presence of a charged aminoethyl group may enhance solubility compared to the methoxyphenyl-tetrahydropyran analog, though the chlorophenyl substituent could increase hydrophobicity .

2-Amino-6-(4-methoxyphenyl)-4-(7-methoxy-(tetrazolo[1,5-a]quinolin-4-yl))pyridine-3-carbonitrile

  • Key Features: Combines tetrazolo[1,5-a]quinoline with a methoxyphenyl-pyridine system.
  • Molecular Weight : 423.42 g/mol.
  • Significance: The extended quinoline system and nitrile group may improve binding affinity to aromatic receptors but reduce metabolic stability compared to the tetrahydropyran-linked compound .

Analogs with Related Heterocyclic Cores

6-(4-(Hydroxymethyl)pyridin-3-yl)-N-((tetrahydro-2H-pyran-4-yl)methyl)imidazo[1,5-a]pyridine-3-carboxamide (Compound 17)

  • Key Features : Replaces tetrazolo[1,5-a]pyridine with imidazo[1,5-a]pyridine and substitutes the 4-methoxyphenyl group with a hydroxymethylpyridinyl moiety.
  • Molecular Weight : 367.18 g/mol.
  • Synthetic Yield : 45% via carboxylate-amine coupling .
  • Significance : The imidazole core may enhance hydrogen-bonding interactions with targets like GSK-3β, but the hydroxymethyl group could introduce susceptibility to oxidation .

GDC-0623 (5-((2-Fluoro-4-Iodophenyl)amino)-N-(2-Hydroxyethoxy)imidazo[1,5-a]pyridine-6-Carboxamide)

  • Key Features : Imidazo[1,5-a]pyridine core with fluoro-iodophenyl and hydroxyethoxy substituents.
  • Molecular Weight: Not explicitly stated, but likely >450 g/mol due to iodine.

Compounds with Tetrahydropyran-4-ylmethyl Linkers

N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide

  • Key Features : Shares the 4-(4-methoxyphenyl)tetrahydropyran moiety but links to a carbazole instead of tetrazolo[1,5-a]pyridine.
  • Molecular Weight : 438.9 g/mol.

N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-6-carboxamide

  • Key Features : Substitutes methoxyphenyl with thiophene and tetrazolo[1,5-a]pyridine with benzothiazole.
  • Molecular Weight : 358.5 g/mol.
  • Significance : The thiophene group may improve π-π stacking interactions, while benzothiazole offers a rigid, electron-deficient core .

Key Findings and Implications

Structural Flexibility : The tetrahydropyran-4-ylmethyl linker is a versatile scaffold for balancing hydrophobicity and solubility, as seen in compounds across –12.

Substituent Effects : Electron-withdrawing groups (e.g., iodine in GDC-0623) enhance target affinity but may compromise metabolic stability, whereas methoxy groups () improve membrane permeability.

Biological Activity

N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}tetrazolo[1,5-a]pyridine-6-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on various mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C21H25N5O3
  • Molecular Weight : 395.46 g/mol
  • CAS Number : 1234567 (example placeholder)

The compound exhibits a range of biological activities attributed to its structural components:

  • ALK5 Inhibition : Similar compounds have shown to inhibit the ALK5 receptor, which is involved in the TGF-β signaling pathway. This inhibition is significant in cancer therapy and fibrotic diseases as it can reduce tumor growth and fibrosis progression .
  • Antioxidant Activity : The presence of the tetrazole ring may confer antioxidant properties, which can protect cells from oxidative stress and contribute to anti-inflammatory effects .
  • Neuroprotective Effects : Some derivatives with similar structures have demonstrated neuroprotective properties by reducing the aggregation of β-amyloid peptides, which are implicated in Alzheimer's disease .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity TypeDescriptionReference
ALK5 InhibitionInhibits autophosphorylation, reducing tumor growth in xenograft models.
AntioxidantProtects against oxidative stress; potential anti-inflammatory effects.
NeuroprotectiveReduces β-amyloid aggregation; potential implications for Alzheimer's.
AntimicrobialExhibits antibacterial activity against various pathogens.

Case Study 1: ALK5 Inhibition and Tumor Growth

A study synthesized derivatives similar to this compound and evaluated their efficacy as ALK5 inhibitors. Compound 8h showed an IC50 of 25 nM against ALK5 autophosphorylation and significantly inhibited tumor growth in a CT26 xenograft model at a dosage of 30 mg/kg without notable toxicity .

Case Study 2: Neuroprotective Effects

Research on tetrazole-based compounds indicated that they could inhibit the aggregation of β-amyloid peptides by up to 67% in C. elegans models, suggesting potential therapeutic applications for neurodegenerative diseases .

Case Study 3: Antimicrobial Activity

In vitro studies demonstrated that certain derivatives exhibited lower minimum inhibitory concentrations (MICs) than standard antibiotics like ciprofloxacin against various bacterial strains, indicating promising antimicrobial properties .

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYieldReference
CyclizationEthanol, piperidine, reflux (3 h)51%
ProtectionTHP, PPTS, CH₂Cl₂, RT65–70%
ReductionLiAlH₄ in THF, 0°C → RT80%

Basic: How to characterize the compound using spectroscopic methods?

Answer:
Use a combination of:

  • ¹H/¹³C NMR : Identify methoxyphenyl (δ ~3.8 ppm for OCH₃), tetrahydro-2H-pyran (δ ~3.5–4.0 ppm for CH₂O), and tetrazolo-pyridine protons (δ ~7.5–8.5 ppm) .
  • IR Spectroscopy : Confirm carbonyl (C=O stretch ~1680–1720 cm⁻¹) and tetrazole (C=N stretch ~1450–1550 cm⁻¹) .
  • HRMS (ESI) : Validate molecular weight (e.g., [M+H]⁺ calculated within 0.001 Da accuracy) .

Advanced: How to resolve contradictions in spectral or bioactivity data?

Answer:

  • Spectral Conflicts : Cross-validate using 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals. For ambiguous stereochemistry, employ X-ray crystallography .
  • Bioactivity Variability : Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays) and use statistical tools (e.g., Grubbs’ test) to identify outliers .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • PPE : Lab coat, nitrile gloves, and goggles (P280) .
  • Ventilation : Use fume hoods (P231+P232) and avoid dust formation (P261) .
  • Spill Response : Neutralize with inert absorbent (e.g., vermiculite) and dispose as hazardous waste (P501) .

Advanced: How to design novel derivatives with improved bioactivity?

Answer:

  • Computational Design : Use quantum chemical calculations (e.g., DFT) to predict substituent effects on binding affinity. ICReDD’s reaction path search methods optimize synthetic routes .
  • SAR Studies : Modify the methoxyphenyl group (e.g., replace with halogenated aryl) or tetrazolo-pyridine core. Test derivatives in kinase inhibition assays (Table 2) .

Q. Table 2: Example Substituent Effects on Bioactivity

DerivativeR-GroupIC₅₀ (nM)
Parent4-OCH₃120
Derivative 14-Cl45
Derivative 23,4-diF28

Advanced: How to analyze reaction mechanisms in synthesis?

Answer:

  • Isotopic Labeling : Track proton transfer in cyclization steps using deuterated solvents (e.g., D₂O quench followed by MS analysis) .
  • DFT Calculations : Simulate transition states to identify rate-limiting steps (e.g., tetrahedral intermediate stability in amide coupling) .

Basic: What in vitro assays assess biological activity?

Answer:

  • Enzyme Inhibition : Use fluorescence-based kinase assays (e.g., ADP-Glo™) with purified enzymes .
  • Cytotoxicity : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HepG2, MCF-7) .

Advanced: Strategies for target identification and mechanism of action (MOA)?

Answer:

  • Proteomics : Perform pull-down assays with biotinylated derivatives followed by LC-MS/MS to identify binding partners .
  • CRISPR Screening : Use genome-wide knockout libraries to pinpoint synthetic lethal targets .

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